molecular formula C10H8N2O2 B079900 6-Phenyluracil CAS No. 13345-09-0

6-Phenyluracil

Cat. No. B079900
CAS RN: 13345-09-0
M. Wt: 188.18 g/mol
InChI Key: NCSMAVULYUCSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Phenyluracil derivatives has been explored through various methods. One approach involves the reaction of tris(trimethylsilyl)6-aminouracil with alkyl- and arylalkyl halogenides, leading to 3-substituted 6-aminouracil derivatives in a process catalyzed by AlCl3 or iodine, offering a general access to these compounds (Müller, 1991). Another method for synthesizing 6-phenyluracil derivatives utilizes the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids, demonstrating significant cytostatic activity in various cell lines (Hocek et al., 2000).

Molecular Structure Analysis

The molecular structure of 6-Phenyluracil and its derivatives has been extensively studied, providing insights into their properties and interactions. For instance, spectral and magnetic properties analyses have been conducted on phenylazo-6-aminouracil complexes, revealing their octahedral geometry and the modes of interactions between ligands and metals (Masoud et al., 2004).

Chemical Reactions and Properties

6-Phenyluracil participates in various chemical reactions, contributing to its versatile applications. A notable reaction is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with water and aldehydes, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kalita et al., 2014).

Physical Properties Analysis

The physical properties of 6-Phenyluracil derivatives, such as stability and crystalline structure, are crucial for their application in various domains. For example, the synthesis and stability of 6-amino-5-thioformyluracils have been explored, revealing the influence of the 6-amino group on the C=S bond length and the overall stability of the compounds (Hirota et al., 1996).

Chemical Properties Analysis

The chemical properties of 6-Phenyluracil, including its reactivity and interaction with other compounds, have been the subject of extensive research. The regioselective synthesis of 6-alkyl- and 6-aryluracils showcases the compound's versatility and potential for generating a wide array of derivatives with various functional groups (Rajapaksha et al., 2017).

Scientific Research Applications

Synthesis of Modified Nucleobases

  • Scientific Field: Chemistry
  • Application Summary: 6-Phenyluracil is used in the synthesis of modified uracil and cytosine nucleobases . These modified nucleobases have found many biological and pharmaceutical applications .
  • Methods of Application: The synthesis of these modified nucleobases is achieved using a microwave-assisted method under solvent-free conditions . The reaction yields were further improved by the addition of Lewis acid .
  • Results: The method led to high yields of uracil and cytosine derivatives . The crystal structures of 5-isopropyl-6-methyluracil and 6-phenyluracil were also determined .

Fluorescent Labeling of Nucleobases

  • Scientific Field: Molecular Biology
  • Application Summary: Fluorescent nucleobase analogs, such as 6-Phenyluracil, are important tools in chemical and molecular biology . They are used for fluorescent labeling of nucleobases, which has applications in cellular imaging and anti-tumor activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Bio-molecular Studies

  • Scientific Field: Bio-molecular Studies
  • Application Summary: Modified nucleobases and nucleic acids, including those synthesized from 6-Phenyluracil, have found many biological and pharmaceutical applications . They have been developed for many bio-molecular studies ranging from detection of genomic mutations, disease diagnosis, gene silencing, and as molecular probes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Antibacterial Activity

  • Scientific Field: Pharmacology
  • Application Summary: 6-Phenyluracil derivatives have shown antibacterial activity . For instance, a compound with a phenyl substituent at the 6-position of the thiouracil ring possessed moderate activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The more lipophilic p-bromophenyl and p-tolyl analogs had superior antibacterial activity compared to the reference drug amoxicillin .

properties

IUPAC Name

6-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSMAVULYUCSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158114
Record name 6-Phenyluracil
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyluracil

CAS RN

13345-09-0
Record name 6-Phenyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Phenyluracil
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Record name 13345-09-0
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Record name 6-Phenyluracil
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Record name 6-phenyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
J Clark, Z Munawar - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Ten β-(m- and p-substituted phenyl)-β-oxopropionates (I and II; X = F, Cl, Br, Me, or OMe) were synthesised and condensed with thiourea to yield the corresponding 6-(m- and p-…
Number of citations: 9 pubs.rsc.org
A Vidal, R Paugam, R Guillot, S Faure, E Pereira… - Tetrahedron …, 2013 - Elsevier
… , we discovered that 5-phenyluracil (1) and 6-phenyluracil (2) had a propensity to form self-… syn–cis structure, while the 6-phenyluracil dimer 4 had a HH cis–anti–cis geometry (Fig. 2). …
Number of citations: 4 www.sciencedirect.com
J Evans, TB Johnson - Journal of the American Chemical Society, 1930 - ACS Publications
… alkylation of 6-phenyluracil has very different properties from those of the l-methyl-6-phenyluracil, XVIII, … Derivatives of 6-Phenyluracil The 6-phenyluracil, used as a starting point in this …
Number of citations: 15 pubs.acs.org
SA Grabovskiy, AV Antipin, S Grabovskaya Yu… - Lett. Org …, 2017 - ingentaconnect.com
… radicals with five organic-soluble derivatives: 5-amino- and 5-hydroxy-1,3-dimethyluracil, 5-amino- and 5-hydroxy-1,3,6-trimethyluracil, and 5-hydroxy-1,3-dimethyl-6-phenyluracil in …
Number of citations: 19 www.ingentaconnect.com
NL Drake, RW Riemenschneider - Journal of the American …, 1930 - ACS Publications
… -methyl-6-phenyluracil-N-3-acetate has been synthesized by three series of transformations using 6-phenyluracil, … The structure of methyl Nl-methyl-6-phenyluracil-N-3-acetate has been …
Number of citations: 5 pubs.acs.org
J Evans - Journal of the American Chemical Society, 1932 - ACS Publications
… of 6-phenyluracil are to some extent like those of 5-benzalhydantoin. However, 6-phenyluracil … have the same type of selective absorption but theband of 6-phenyluracil (Curve I) occurs …
Number of citations: 4 pubs.acs.org
TB Johnson - Journal of the American Chemical Society, 1944 - ACS Publications
… -phenyluracil and 5-chloro-6-phenyluracil, for example, can be … few milligrams of 5-chloro-6-phenyluracil (VI). The results offour … of 6-phenyluracil was triturated with a mixture of 50 cc. of …
Number of citations: 0 pubs.acs.org
LN Burgula, K Radhakrishnan, LM Kundu - Tetrahedron Letters, 2012 - Elsevier
… We also demonstrate here the first crystal structure of 5-isopropyl-6-methyluracil (5) and 6-phenyluracil (6) which clearly show different packing and altered hydrogen bonding abilities in …
Number of citations: 21 www.sciencedirect.com
W KLÖTZER, G DÖRLER, B Stanovnik… - Heterocycles …, 1984 - pascal-francis.inist.fr
Photochemical Wolff rearrangement of 5-diazo-6-phenyluracil in neutral solutions. The synthesis of alkyl 5-phenyl-2-oxo-4-imidazoline-4-carboxylic acid derivatives …
Number of citations: 4 pascal-francis.inist.fr
BR Baker, M Kawazu… - Journal of Pharmaceutical …, 1967 - Wiley Online Library
… Replacement of the 6-methyl group of XI1 by 6-phenyl (XIII) resulted in a loss of binding-a not unexpected result based on the binding ability of 6-phenyluracil previously observed (8). …
Number of citations: 11 onlinelibrary.wiley.com

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